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Compound of Interest

Compound Name: 3,5,5-Trimethylhexanoic acid

Cat. No.: B010708 Get Quote

A Technical Guide for Researchers and Drug
Development Professionals
Introduction: 3,5,5-Trimethylhexanoic acid (CAS No. 3302-10-1), a branched-chain fatty acid,

sees application in various industrial and commercial products. A thorough understanding of its

toxicological profile is paramount for ensuring the safety of its use and for predicting potential

adverse effects in human and environmental health. This technical guide provides a

comprehensive overview of the available toxicological data for 3,5,5-Trimethylhexanoic acid,

with a focus on quantitative data, detailed experimental methodologies, and potential signaling

pathway interactions. The information presented herein is intended to support researchers,

scientists, and drug development professionals in their evaluation of this compound.

Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data available for 3,5,5-
Trimethylhexanoic acid.

Table 1: Acute Toxicity Data
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Test Type Species Route Value Reference

LD50 Rat Oral

1100 - 3135

mg/kg body

weight

[1][2]

LD50 Rat Dermal
> 2000 mg/kg

body weight
[2]

RD50 Rat Inhalation 420 mg/m³ [1]

Table 2: Repeated Dose Toxicity Data

Study
Type

Species Route
Dose
Levels

NOAEL
Target
Organs

Referenc
e

28-Day

Subacute
Wistar Rat

Oral

(Gavage)

0, 10, 50,

200 mg/kg

bw/day

10 mg/kg

bw/day

(females)

Liver,

Kidneys
[1]

Table 3: Genotoxicity Data

Test Type Test System
Metabolic
Activation

Result Reference

Ames Test

(OECD 471)

Salmonella

typhimurium

strains TA 98, TA

100, TA 1535, TA

1537, TA 1538

and Escherichia

coli WP2uvrA

With and Without Negative [3]

Table 4: Skin and Eye Irritation Data
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Test Type Species Observation Result Reference

Skin Irritation Rabbit

Necrotic changes

after repeated

application

Irritant [1]

Eye Irritation Not Specified Not Specified Strong Irritant [4]

Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below. These are based

on internationally recognized guidelines.

Acute Oral Toxicity (LD50) - Based on OECD Guideline
423
The acute oral toxicity of 3,5,5-trimethylhexanoic acid was likely determined using a method

similar to the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method).

Test Animals: Typically, young adult rats of a single sex (usually females as they are

generally slightly more sensitive) are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and light-dark cycle. They have free access to standard laboratory

diet and drinking water.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. The substance may be dissolved or suspended in a suitable vehicle.

Procedure: A stepwise procedure is used where a small number of animals (typically 3) are

dosed at a defined level. The outcome (survival or death) determines the next step. If the

animals survive, a higher dose is administered to another group of animals. If they die, a

lower dose is used. This continues until the dose causing mortality in approximately 50% of

the animals is identified.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body

weight changes for at least 14 days after dosing.
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Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.

Subacute Oral Toxicity (28-Day Study) - Based on OECD
Guideline 407
A subacute oral study was conducted in Wistar rats in accordance with OECD guideline No.

407.[1]

Test Animals: Wistar rats, with an equal number of males and females per group.

Housing and Feeding: Animals are housed under standard laboratory conditions with free

access to food and water.

Dose Administration: 3,5,5-trimethylhexanoic acid was administered daily by oral gavage

for 28 consecutive days. A control group received the vehicle only (bidistilled water

containing 0.1% Cremophor).[1]

Dose Groups: At least three dose levels (10, 50, and 200 mg/kg body weight/day) and a

concurrent control group were used.[1] Recovery groups for the control and high dose

groups were also included and observed for 14 days after the treatment period.[1]

Observations:

Clinical Signs: Daily observations for signs of toxicity.

Body Weight and Food Consumption: Recorded weekly.

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study

for analysis of various parameters.

Organ Weights: Weights of key organs are recorded at necropsy.

Histopathology: Microscopic examination of a comprehensive set of organs and tissues is

performed.
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NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose

at which no statistically or biologically significant adverse effects are observed.

Bacterial Reverse Mutation Test (Ames Test) - Based on
OECD Guideline 471
The genotoxic potential was assessed using the Ames test, following a protocol similar to

OECD Guideline 471.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537, TA1538) and a tryptophan-requiring strain of Escherichia coli (e.g.,

WP2uvrA) are used.[3]

Metabolic Activation: The test is performed both in the presence and absence of a

mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-

treated with an enzyme-inducing agent.[3]

Procedure:

The tester strains are exposed to various concentrations of 3,5,5-trimethylhexanoic acid.

The bacteria are then plated on a minimal agar medium lacking the specific amino acid

they require for growth.

The plates are incubated for 48-72 hours.

Evaluation: A positive result is indicated by a dose-related increase in the number of

revertant colonies (colonies that have mutated back to a state where they can synthesize the

required amino acid) compared to the negative control.

Sensory Irritation (Alarie Test)
The sensory irritation potential was determined using the Alarie test, which measures the reflex

bradypnea in mice or rats upon exposure to airborne irritants.[1]

Test Animals: Typically, mice or rats are used.[1]
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Exposure: The animals are placed in a body plethysmograph, with their heads exposed to a

continuous flow of the test atmosphere containing a specific concentration of 3,5,5-
trimethylhexanoic acid.

Measurement: The respiratory rate is continuously monitored. Sensory irritation of the upper

respiratory tract causes a reflex decrease in respiratory frequency.

RD50 Determination: The concentration that causes a 50% decrease in the respiratory rate

(RD50) is determined from the concentration-response curve.[1]

Signaling Pathway and Mechanism of Toxicity
While direct studies on the specific signaling pathways affected by 3,5,5-trimethylhexanoic
acid are limited, the observed hepatotoxicity in animal studies suggests a potential interaction

with pathways regulating lipid metabolism. Branched-chain fatty acids, as a class, have been

shown to influence hepatic lipid homeostasis, and some are known activators of Peroxisome

Proliferator-Activated Receptors (PPARs), particularly PPARα.[5]

PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes

involved in fatty acid uptake, β-oxidation, and triglyceride metabolism in the liver.[6] Activation

of PPARα can lead to peroxisome proliferation and, in rodents, has been associated with

hepatocarcinogenesis with chronic exposure to potent activators.[6] The liver effects observed

in the 28-day study with 3,5,5-trimethylhexanoic acid, such as hepatocellular vacuolation,

could potentially be linked to a disruption in lipid metabolism, possibly through a PPARα-

mediated mechanism. However, further research is required to definitively establish this link for

3,5,5-trimethylhexanoic acid.

Visualizations
Diagrams of Experimental Workflows and Potential
Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the workflows of key

toxicological experiments and a proposed signaling pathway for the observed hepatotoxicity.
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Caption: Workflow for a 28-day repeated dose oral toxicity study (OECD 407).
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
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Caption: Postulated PPARα signaling pathway for 3,5,5-Trimethylhexanoic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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